N-(4-carbamimidamidophenyl)acetamide chemical structure and properties
N-(4-carbamimidamidophenyl)acetamide chemical structure and properties
N-(4-Carbamimidamidophenyl)acetamide: Structural Dynamics, Synthetic Workflows, and Applications in Protease Inhibition
Executive Summary
As a Senior Application Scientist specializing in small-molecule drug design and synthetic methodology, I frequently encounter building blocks that serve as linchpins in complex molecular architectures. N-(4-carbamimidamidophenyl)acetamide (often referred to as 4-acetamidophenylguanidine) is a prime example. Featuring a highly basic guanidino group para-substituted to an acetamide moiety across a rigid phenyl ring, this molecule operates as a bifunctional scaffold. It is extensively utilized as an arginine mimetic in the development of serine protease inhibitors and as a transient intermediate in the oxidative synthesis of benzimidazoles[1].
This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic protocols for N-(4-carbamimidamidophenyl)acetamide, providing researchers with a robust framework for its application.
Physicochemical Properties and Structural Rationale
Understanding the intrinsic properties of N-(4-carbamimidamidophenyl)acetamide is critical for predicting its behavior in biological assays and synthetic reactions. Due to the high basicity of the guanidino group, the molecule is typically isolated and utilized as a stable salt, such as a methanesulfonate.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication in Design |
| Chemical Formula | C9H12N4O | Defines the core mass and elemental composition. |
| Molecular Weight | 192.22 g/mol (Free base) | Low molecular weight allows significant room for structural elaboration without violating Lipinski's rules. |
| CAS Number | 1426290-72-3 (Mesylate) | Standard identifier for procurement and safety tracking[2]. |
| pKa (Guanidino) | ~13.5 | Ensures 100% protonation at physiological pH (7.4), which is critical for salt-bridge formation in target proteins. |
| LogP (Estimated) | 0.45 | High hydrophilicity; necessitates lipophilic optimization in downstream drug design. |
| H-Bond Donors | 4 | Facilitates extensive interaction networks within target protein pockets. |
| H-Bond Acceptors | 2 | Allows interaction with backbone amides of target proteins. |
Causality in Drug Design: The choice of a phenyl ring as a spacer between the guanidino and acetamide groups is deliberate. Unlike the flexible aliphatic chain of native arginine, the rigid phenyl ring reduces the entropic penalty upon binding to a target protein. When the guanidino group anchors into a receptor, the para-substitution vectors the acetamide group directly toward the solvent-exposed regions, providing a perfect synthetic handle for chain elongation.
Biochemical Application: Arginine Mimesis in Serine Proteases
In the realm of thrombosis and hemostasis, serine proteases like Thrombin and Factor Xa recognize specific peptide sequences containing arginine. N-(4-carbamimidamidophenyl)acetamide mimics this arginine residue. The protonated guanidino group forms a critical bidentate salt bridge with the conserved Asp189 residue located at the bottom of the S1 pocket.
Binding modality of the guanidino moiety within the S1 pocket of serine proteases.
Self-Validating Synthetic Methodology
To synthesize N-(4-carbamimidamidophenyl)acetamide, we employ a three-step linear sequence starting from commercially available 4-nitroaniline. This protocol is designed as a self-validating system: each step includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring high fidelity and preventing the carryover of impurities.
Synthetic workflow for N-(4-carbamimidamidophenyl)acetamide from 4-nitroaniline.
Step-by-Step Protocol:
Step 1: Acetylation of 4-Nitroaniline
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Procedure : Dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir at room temperature for 4 hours.
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Causality : Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction forward. Cooling to 0°C prevents exothermic runaway and limits di-acetylation.
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Self-Validation (IPC) : Perform TLC (Hexane:EtOAc 1:1). The bright yellow spot of 4-nitroaniline (Rf ~0.6) must completely disappear, replaced by a pale yellow spot (Rf ~0.3).
Step 2: Catalytic Hydrogenation
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Procedure : Dissolve N-(4-nitrophenyl)acetamide in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N2, then H2. Stir under a hydrogen balloon (1 atm) for 6 hours. Filter through Celite to remove the catalyst.
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Causality : Pd/C under 1 atm H2 selectively reduces the nitro group to an aniline without reducing the aromatic ring or cleaving the acetamide.
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Self-Validation (IPC) : LC-MS analysis must show the disappearance of the nitro mass[M+H]+ 181 and the appearance of the aniline mass [M+H]+ 151. The solution color will transition from yellow to colorless.
Step 3: Guanidinylation
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Procedure : Dissolve N-(4-aminophenyl)acetamide in ethanol. Add cyanamide (NH2CN, 2.0 eq) and a catalytic amount of concentrated HCl. Reflux for 12 hours. Cool to precipitate the product as a hydrochloride salt.
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Causality : The acid protonates the cyanamide, making the central carbon highly electrophilic. The nucleophilic aniline attacks this carbon, forming the guanidino group. Refluxing is required to overcome the activation energy of this addition.
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Self-Validation (IPC) : 1H NMR (DMSO-d6) must reveal a broad singlet integrating to 4 protons around 7.0-7.5 ppm, corresponding to the newly formed guanidinium protons, alongside the sharp singlet of the acetamide methyl group at ~2.0 ppm.
Advanced Synthetic Utility: Oxidative Cyclization
Beyond its role as an end-product inhibitor, N-(4-carbamimidamidophenyl)acetamide and its derivatives serve as transient intermediates in the synthesis of complex heterocycles. According to foundational research by the Indian Academy of Sciences[1], 4-acylaminophenylguanidines can undergo oxidative cyclization using Lead Tetraacetate (LTA).
Mechanistic Causality: Treatment with LTA oxidizes the aromatic ring to a highly reactive quinone-imide intermediate. Because the guanidino group has free ortho-positions, an intramolecular nucleophilic attack occurs. The electron-rich nature of the acetamide-substituted terminus dictates the regioselectivity, leading to the formation of benzimidazole derivatives. This demonstrates the scaffold's utility not just as a static binder, but as a dynamic synthetic precursor[1].
Analytical Characterization Standards
To ensure absolute trustworthiness of the synthesized batch, the following analytical standards must be met:
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HPLC Purity : >98% at 254 nm (The extended conjugation of the phenyl ring with the acetamide and guanidino groups provides strong UV absorbance).
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High-Resolution Mass Spectrometry (HRMS) : Calculated for C9H13N4O[M+H]+: 193.1084; Found: 193.1088.
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Salt Form Verification : If synthesized as the methanesulfonate salt[2], 1H NMR must show a distinct singlet at ~2.3 ppm integrating to 3 protons for the mesylate methyl group.
References
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Sigma-Aldrich . "N-(4-carbamimidamidophenyl)acetamide; methanesulfonic acid Product Page." Sigma-Aldrich, 2024.
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Indian Academy of Sciences . "Quinone-imines and their derivatives as transient intermediates in cyclisation reactions." IAS Publications. 1
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Chemsrc . "CAS 1426290-72-3 Properties and Suppliers." Chemsrc, 2025.2
